![molecular formula C18H17NO B1327372 2-(3-Pyrrolinomethyl)benzophenone CAS No. 898762-77-1](/img/structure/B1327372.png)
2-(3-Pyrrolinomethyl)benzophenone
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Overview
Description
2-(3-Pyrrolinomethyl)benzophenone is a compound that is related to various pyrrole derivatives, which are known for their diverse applications in the field of organic chemistry. Pyrrole derivatives are often synthesized for their potential use in corrosion inhibition, pharmaceuticals, and as intermediates in organic synthesis. The compound is structurally related to benzophenones, which are commonly used in organic chemistry as UV stabilizers and intermediates in the synthesis of various organic compounds.
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex, involving multi-component reactions. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . This method could potentially be adapted
Scientific Research Applications
Presence in Personal Care Products : Benzophenone-3 (BP-3) is extensively used in personal care products as a sunscreen agent to protect human skin and hair from ultraviolet (UV) radiation damage. Its occurrence in a wide range of products and the potential for human exposure through these products has been documented (Liao & Kannan, 2014).
Environmental Persistence and Water Treatment : BP-3 has been identified in various aquatic environments, raising concerns about water quality and human health. Studies have investigated the oxidation of BP-3 using different methods such as ferrate(VI) and potassium permanganate, aiming to understand the reaction kinetics and identify degradation products (Yang & Ying, 2013); (Cao et al., 2021).
Photocatalytic Degradation : The photocatalytic degradation of BP-3 using titanium dioxide particles has been studied, focusing on the operating parameters and the identification of by-products. This research suggests potential methods for removing BP-3 from water (Zúñiga-Benítez et al., 2016).
Biological Impact : Research has explored the metabolism of BP-3 in rat and human liver microsomes and its effects on the endocrine system. The study found several metabolites of BP-3 with varying degrees of estrogenic and anti-androgenic activities (Watanabe et al., 2015).
Potential Protective Agents : A study assessed the effects of rosmarinic acid on BP-3-induced alterations in human skin fibroblasts, indicating potential protective mechanisms against BP-3's adverse effects (Galicka & Sutkowska-Skolimowska, 2021).
Ecological Risks : BP-3's widespread use has led to its release into the environment, posing potential risks to aquatic ecosystems. Studies have reviewed its physicochemical properties, environmental occurrences, and toxic effects, highlighting concerns for its impact on aquatic life (Kim & Choi, 2014).
Safety And Hazards
properties
IUPAC Name |
[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c20-18(15-8-2-1-3-9-15)17-11-5-4-10-16(17)14-19-12-6-7-13-19/h1-11H,12-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUBMKAYPSOSAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643912 |
Source
|
Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(phenyl)methanone | |
CAS RN |
898762-77-1 |
Source
|
Record name | [2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl]phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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